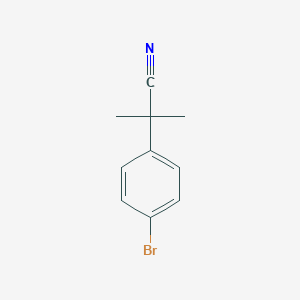

2-(4-Bromophenyl)-2-methylpropanenitrile

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABJLFKRJWUXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440012 | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101184-73-0 | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile from 4-bromophenylacetonitrile

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile from 4-bromophenylacetonitrile

This technical guide provides a comprehensive overview of the synthesis of this compound, an important intermediate in pharmaceutical and organic synthesis. The document details the chemical reaction, experimental protocols, and quantitative data associated with the conversion of 4-bromophenylacetonitrile to its dimethylated derivative.

Introduction

The α-alkylation of nitriles is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The methylene protons adjacent to the electron-withdrawing nitrile group in compounds like 4-bromophenylacetonitrile are acidic and can be deprotonated by a suitable base to form a resonance-stabilized carbanion.[1] This nucleophilic carbanion can then react with electrophiles, such as alkyl halides, in an α-alkylation reaction.[1] The target compound, this compound, also referred to as α,α-dimethyl-4-bromophenylacetonitrile, is synthesized through the exhaustive methylation of 4-bromophenylacetonitrile. This conversion is effectively achieved using phase-transfer catalysis (PTC), a powerful methodology for reactions involving immiscible reactants.[2] PTC facilitates the reaction between the organic-soluble substrate and the aqueous-soluble base by employing a catalyst that transfers the reacting anion from the aqueous phase to the organic phase.[2][3]

Reaction Pathway

The synthesis proceeds via a phase-transfer catalyzed dimethylation of 4-bromophenylacetonitrile. The reaction pathway involves the initial deprotonation of the α-carbon, followed by two successive methylation steps.

References

Spectroscopic Analysis of 2-(4-Bromophenyl)-2-methylpropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Bromophenyl)-2-methylpropanenitrile, a molecule of interest in synthetic and medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for its spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.52 | Doublet | 2H | Ar-H |

| 7.45 | Doublet | 2H | Ar-H |

| 1.73 | Singlet | 6H | -C(CH₃)₂ |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 139.4 | Ar-C (quaternary) |

| 132.1 | Ar-CH |

| 127.5 | Ar-CH |

| 123.1 | Ar-C-Br |

| 122.1 | -C≡N |

| 35.8 | -C(CH₃)₂ |

| 27.8 | -CH₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2235 | Medium | C≡N stretch |

| ~2980 | Medium-Strong | C-H stretch (aliphatic) |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~1590, 1485 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1070 | Strong | C-Br stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 223/225 | ~98 / 100 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 208/210 | ~70 / 72 | [M - CH₃]⁺ |

| 182/184 | ~20 / 22 | [M - C₃H₆]⁺ |

| 102 | ~40 | [C₈H₆]⁺ |

| 76 | ~30 | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added and Fourier transformed to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical acquisition parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several hundred to a few thousand scans are accumulated to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is an average of 32 scans. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a gas chromatography (GC) inlet. The sample is ionized using a standard electron energy of 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis and structure confirmation of the target compound.

Chemical and physical properties of 2-(4-Bromophenyl)-2-methylpropanenitrile

This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis method, and a discussion of the potential reactivity, stability, and biological significance of 2-(4-Bromophenyl)-2-methylpropanenitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

Table 1: General and Physical Properties

| Property | Value | Source/Citation |

| CAS Number | 101184-73-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₀BrN | [1][2][3][5][6] |

| Molecular Weight | 224.10 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid or solid | [3] |

| Boiling Point | 85 °C at 0.075 mmHg299.8 ± 15.0 °C (Predicted) | [7] |

| Melting Point | 110-113 °C (Predicted) | [7] |

| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents | [3] |

Table 2: Chemical and Spectroscopic Identifiers

| Identifier | Value | Source/Citation |

| IUPAC Name | This compound | [1][6] |

| Synonyms | 2-(4-Bromophenyl)-2-methylpropionitrile, 4-Bromo-alpha,alpha-dimethylbenzeneacetonitrile | [3][6] |

| SMILES | CC(C)(C#N)C1=CC=C(Br)C=C1 | [1][2] |

| InChI | InChI=1S/C10H10BrN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | [1] |

Experimental Protocols

Proposed Synthesis: Gem-Dimethylation of 4-Bromophenylacetonitrile via Phase-Transfer Catalysis

This protocol is based on general methods for the alkylation of arylacetonitriles.[8]

Materials:

-

4-Bromophenylacetonitrile

-

Methyl iodide (or dimethyl sulfate)

-

Aqueous sodium hydroxide (50%)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide)

-

An organic solvent (e.g., toluene or dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, distillation or chromatography equipment)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromophenylacetonitrile, the organic solvent, and the phase-transfer catalyst.

-

Addition of Base: While stirring vigorously, add the aqueous sodium hydroxide solution to the reaction mixture. The strong base will deprotonate the benzylic carbon of the 4-bromophenylacetonitrile, forming a carbanion. The phase-transfer catalyst facilitates the transfer of this anion into the organic phase.

-

Alkylation: Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature. After the initial methylation, a second equivalent of the base and methylating agent is added to achieve dimethylation.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material and the mono-methylated intermediate.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and add water to dissolve any inorganic salts. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow for the Proposed Synthesis:

References

- 1. This compound | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 101184-73-0|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 101184-73-0: 2-(4-Bromophenyl)-2-Methyl propionitrile [cymitquimica.com]

- 4. This compound;CAS No.:101184-73-0 [chemshuttle.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound | 101184-73-0 [chemicalbook.com]

- 8. Selective and continuous-flow mono-methylation of arylacetonitriles with dimethyl carbonate under gas-liquid phase-transfer catalysis conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: 2-(4-Bromophenyl)-2-methylpropanenitrile (CAS 101184-73-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, hazard information, and synthetic route for 2-(4-Bromophenyl)-2-methylpropanenitrile (CAS No. 101184-73-0). This document is intended to serve as a valuable resource for professionals in research and development who are handling or considering the use of this compound.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile. The presence of the bromine atom and the nitrile group makes it a useful intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 101184-73-0 | [2][3][4][5][6] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-(4-Bromophenyl)-2-methylpropionitrile, 4-Bromo-alpha,alpha-dimethylbenzeneacetonitrile, P-Bromo a,a-Dimethyl Phenyl Acetonitrile | [6] |

| Molecular Formula | C₁₀H₁₀BrN | [2][4][5][6] |

| Molecular Weight | 224.10 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [4][7] |

| Boiling Point | 299.8±15.0 °C (Predicted) | [7] |

| Density | 1.352±0.06 g/cm³ (Predicted) | [7] |

| Solubility | Insoluble in water, soluble in organic solvents. | |

| Storage | Sealed in dry, room temperature. | [5][7] |

Hazard and Safety Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2] |

| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects | [2] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P273: Avoid release to the environment.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P330: Rinse mouth.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the dialkylation of 4-bromophenylacetonitrile with iodomethane in the presence of a strong base such as sodium hydride.[7]

Experimental Procedure: [7]

-

A solution of 4-bromophenylacetonitrile (10.0 g, 51.0 mmol) in tetrahydrofuran (200 mL) is prepared at room temperature.

-

This solution is then added dropwise over 30 minutes to a suspension of sodium hydride (60% dispersion in mineral oil, 6.0 g, 153 mmol) in tetrahydrofuran (400 mL).

-

Following the addition, iodomethane (7.6 mL, 122 mmol) is slowly added over 30 minutes. The reaction temperature is maintained below 40 °C, using a water bath for cooling as needed.

-

The reaction mixture is stirred overnight at room temperature.

-

Upon completion, the mixture is poured into water (500 mL) and extracted with ethyl acetate (2 x 300 mL).

-

The combined organic layers are washed with brine (2 x 300 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: hexane solution containing 2% ethyl acetate) to yield 2-(4-bromophenyl)-2-methylpropionitrile as a yellow oil (11 g, 96% yield).

¹H NMR Data (300 MHz, CDCl₃): δ ppm: 1.7 (s, 6H), 7.35 (dd, 2H), 7.53 (dd, 2H).[7]

Visualizations

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

General Mechanism of Nitrile Toxicity

While specific signaling pathways for this compound are not well-documented, the toxicity of many aliphatic nitriles is understood to proceed through metabolic liberation of cyanide.[8][9] This cyanide then acts as a potent inhibitor of cellular respiration.

Caption: General mechanism of toxicity for aliphatic nitriles.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 101184-73-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound;CAS No.:101184-73-0 [chemshuttle.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound | 101184-73-0 [chemicalbook.com]

- 8. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Structure Elucidation of 2-(4-Bromophenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies used to elucidate the structure of 2-(4-Bromophenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of various organic compounds. The document details the application of fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the molecular structure of this compound.

Molecular Structure and Properties

This compound is a nitrile derivative containing a brominated aromatic ring. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrN |

| Molecular Weight | 224.10 g/mol [1] |

| CAS Number | 101184-73-0[1] |

| IUPAC Name | This compound[1] |

Spectroscopic Data Analysis

The structural confirmation of this compound is achieved through the combined interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The following sections present the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum is predicted to show two distinct signals corresponding to the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 | Doublet (d) | 2H | Ar-H (ortho to Br) |

| 7.35 | Doublet (d) | 2H | Ar-H (meta to Br) |

| 1.75 | Singlet (s) | 6H | -C(CH₃)₂ |

The proton-decoupled ¹³C NMR spectrum is expected to display six signals, representing the six unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 139.5 | Ar-C (quaternary, attached to C(CH₃)₂) |

| 132.0 | Ar-CH (meta to Br) |

| 128.0 | Ar-CH (ortho to Br) |

| 122.5 | Ar-C (quaternary, attached to Br) |

| 122.0 | -C≡N |

| 35.0 | -C(CH₃)₂ (quaternary) |

| 28.5 | -C(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2240 | Medium | C≡N stretch |

| 3050 | Medium-Weak | Aromatic C-H stretch |

| 2980 | Medium | Aliphatic C-H stretch |

| 1590, 1485 | Strong | Aromatic C=C stretch |

| 1070 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is expected to result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 peaks with approximately 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 225 | 98 | [M+2]⁺ |

| 223 | 100 | [M]⁺ |

| 208/210 | 40 | [M - CH₃]⁺ |

| 144 | 30 | [M - Br]⁺ |

| 128 | 20 | [C₉H₈N]⁺ |

| 116 | 50 | [C₈H₆N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

-

Sample Preparation: A 10-15 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are co-added and Fourier transformed.

-

¹³C NMR Acquisition: The proton-decoupled ¹³C NMR spectrum is acquired with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 1024 scans are co-added and Fourier transformed.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in methanol to a concentration of 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is used.

-

Data Acquisition: The sample is introduced via direct infusion. The mass spectrum is acquired in the m/z range of 50-500 with an ionization energy of 70 eV.

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and the molecular structure of the compound.

Caption: Workflow for the structure elucidation of this compound.

References

IUPAC name and synonyms for C10H10BrN

An In-depth Technical Guide to 4-Bromonaphthalen-1-amine

Executive Summary: This technical guide provides a comprehensive overview of 4-bromonaphthalen-1-amine (C₁₀H₈BrN), a significant chemical intermediate in organic synthesis and pharmaceutical development. While the user query specified the molecular formula C₁₀H₁₀BrN, which corresponds to several isomers with limited detailed documentation, this guide focuses on the closely related and extensively studied 4-bromonaphthalen-1-amine. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

The compound with the molecular formula C₁₀H₈BrN, most prominently featured in chemical literature, is 4-bromonaphthalen-1-amine.

IUPAC Name: 4-bromonaphthalen-1-amine[1]

Synonyms:

CAS Registry Number: 2298-07-9[2]

Physicochemical Properties

A summary of the key physicochemical properties of 4-bromonaphthalen-1-amine is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [2] |

| Molecular Weight | 222.08 g/mol | [2] |

| Appearance | White to brown to dark violet powder, fibers, crystalline powder and/or chunks. | [3] |

| Melting Point | 102-103 °C | [2][4] |

| Boiling Point | 338.4 °C at 760 mmHg | [3] |

| Density | 1.563±0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 158.5 °C | [3] |

| Vapor Pressure | 9.84E-05 mmHg at 25°C | [1] |

| Water Solubility | Not specified, but likely low. | |

| XLogP3 | 2.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Experimental Protocols: Synthesis

The synthesis of 4-bromonaphthalen-1-amine typically involves the electrophilic aromatic substitution of 1-naphthylamine.[2] A common method is the direct bromination of 1-naphthylamine.[2]

Another detailed synthetic protocol involves a multi-step process for the creation of heteroaryl amine intermediate compounds, starting from 1-amino-4-bromonaphthalene.[5]

One-pot Borylation/Suzuki Coupling Approach via N-boc-4-bromonaphthyl-1-amine: [5]

-

Initial Reaction: A suspension of 1-amino-4-bromonaphthalene (22.21 g, 100 mmol) in methyl tert-butyl ether (MTBE) (133 mL) is cooled to 0°C.[5]

-

Addition of n-Hexyllithium: A solution of n-hexyllithium in hexane (2.3 M, 47.83 mL, 110 mmol) is added while maintaining the temperature below 5°C. The resulting brown-red solution is stirred at 5°C for 15 minutes.[5]

-

Silylation: Chlorotrimethylsilane (13.91 mL, 110 mmol) is slowly added at 5°C. The grey suspension is stirred for 10 minutes at 5°C and then warmed to 20°C over 30 minutes.[5]

-

Second Lithiation: The mixture is cooled back to 0°C, and a second portion of n-hexyllithium in hexane (2.3 M, 45.65 mL, 105 mmol) is added between 0 and 5°C.[5]

This procedure outlines the initial steps for in-situ protection of the amine group, which is then followed by metallation, borylation, and a Suzuki coupling reaction to yield the desired product.[5]

Applications in Research and Drug Development

4-bromonaphthalen-1-amine serves as a versatile intermediate in the synthesis of a variety of compounds with applications in pharmaceuticals, materials science, and organic electronics.[2]

-

Pharmaceutical Intermediate: It is a key starting material for the synthesis of biologically active molecules.[2] Notably, it is an intermediate in the production of the antithrombotic agent clopidogrel.[1][3] The bromine and amine groups on the naphthalene ring are reactive sites that can be modified to develop new therapeutic agents.[2]

-

Fluorescent Dyes and Pigments: The unique structure of 4-bromonaphthalen-1-amine allows for the creation of derivatives with distinct optical properties, which are utilized in applications such as fluorescence microscopy and material staining.[2]

-

Organic Electronic Materials: This compound is also used in the development of materials for organic electronics.[2]

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving 4-bromonaphthalen-1-amine are not detailed in the provided search results, its role as a synthetic intermediate is well-established. The following diagram illustrates a generalized workflow for its use in a one-pot borylation/Suzuki coupling reaction.

Caption: Synthetic workflow for the initial protection of 1-Amino-4-bromonaphthalene.

Safety and Handling

4-bromonaphthalen-1-amine is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Personal Protective Equipment (PPE): Dust mask type N95 (US), eyeshields, and gloves are recommended.[4]

Conclusion

4-bromonaphthalen-1-amine is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry and materials science. Its well-defined synthesis and reactive nature make it a crucial building block for the development of novel compounds. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals engaged in its use.

References

- 1. chembk.com [chembk.com]

- 2. CAS # 2298-07-9, 4-Bromo-1-naphthylamine, 1-Amino-4-bromonaphthalene - chemBlink [ww.chemblink.com]

- 3. echemi.com [echemi.com]

- 4. 1-Amino-4-bromonaphthalene 97 2298-07-9 [sigmaaldrich.com]

- 5. US7714127B2 - Process for making heteroaryl amine intermediate compounds - Google Patents [patents.google.com]

Molecular weight and formula of 2-(4-Bromophenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4-Bromophenyl)-2-methylpropanenitrile. The information is curated for professionals in the fields of chemical research and pharmaceutical development.

Core Chemical Data

This compound is a substituted aromatic nitrile. Below is a summary of its key chemical identifiers and properties.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₁₀BrN | [1][2][3] |

| Molecular Weight | 224.10 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 101184-73-0 | [1][2][3] |

| Canonical SMILES | CC(C)(C#N)C1=CC=C(C=C1)Br | [1][2] |

| Physical State | Liquid (at 20 °C) | |

| Boiling Point | 85 °C at 0.075 mmHg | |

| Flash Point | 135 °C |

Synthesis Protocol

Step 1: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic Acid

This protocol is adapted from a patented procedure for the selective bromination of 2-methyl-2-phenylpropanoic acid.[4][5][6]

Materials:

-

2-methyl-2-phenylpropanoic acid

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

-

5N Hydrochloric acid (HCl)

Procedure:

-

In a suitable reaction vessel, suspend 2-methyl-2-phenylpropanoic acid in an aqueous medium.

-

Heat the reaction mixture to 75-80 °C.

-

Add bromine dropwise to the heated suspension.

-

Stir the reaction mixture at 75-80 °C until gas chromatographic analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to ambient temperature. The product may precipitate.

-

Extract the aqueous mixture with dichloromethane (3 x 75 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude solid product.

-

Suspend the crude product in hexanes and filter to recover the purified 2-(4-bromophenyl)-2-methylpropanoic acid.[5][6]

Step 2: Conversion of Carboxylic Acid to Nitrile

This is a generalized protocol based on modern methods for the conversion of tertiary carboxylic acids to nitriles.[1][7][8]

Materials:

-

2-(4-bromophenyl)-2-methylpropanoic acid

-

Ammonia or a suitable nitrogen source (e.g., 1-phenethylamine)

-

A dehydrating agent (e.g., P₂O₅, SOCl₂) or a suitable catalyst system (e.g., PIII/PV catalysis)

-

An appropriate solvent (e.g., acetonitrile, DMF)

Procedure:

-

The carboxylic acid is first converted to its corresponding primary amide. This can be achieved by reaction with thionyl chloride to form the acyl chloride, followed by reaction with ammonia.

-

The resulting primary amide is then subjected to dehydration. This is a common method for nitrile synthesis and can be accomplished using a variety of dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).[9]

-

Alternatively, modern catalytic methods can directly convert the carboxylic acid to the nitrile. For instance, a PIII/PV-catalyzed 'oxidation-reduction condensation' with a nitrogen source like 1-phenethylamine can be employed under mild conditions.[1]

-

The reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is worked up using standard procedures, which may include quenching, extraction, and purification by column chromatography or distillation.

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.6 | Doublet | 2H | Aromatic protons ortho to the bromine atom |

| ~ 7.3 - 7.4 | Doublet | 2H | Aromatic protons meta to the bromine atom |

| ~ 1.7 | Singlet | 6H | Two equivalent methyl (CH₃) groups |

Predicted ¹³C NMR Spectrum

| Chemical Shift (δ) ppm | Assignment |

| ~ 138 - 142 | Quaternary aromatic carbon attached to the propanenitrile group |

| ~ 132 | Aromatic CH carbons meta to the bromine atom |

| ~ 128 | Aromatic CH carbons ortho to the bromine atom |

| ~ 122 - 125 | Quaternary aromatic carbon attached to the bromine atom |

| ~ 120 - 125 | Nitrile carbon (C≡N) |

| ~ 35 - 40 | Quaternary aliphatic carbon |

| ~ 25 - 30 | Methyl carbons (CH₃) |

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2950 - 2850 | Aliphatic C-H stretch |

| ~ 2240 - 2260 | Nitrile (C≡N) stretch (medium, sharp) |

| ~ 1600, 1480 | Aromatic C=C stretch |

| ~ 1100 - 1000 | C-Br stretch |

Potential Applications in Drug Discovery

While there is no specific literature detailing the biological activity of this compound, its structural features suggest potential relevance in medicinal chemistry and drug development.

-

Nitrile as a Pharmacophore: The nitrile group is present in over 30 approved pharmaceutical drugs and is a key functional group in many clinical candidates. It can act as a bioisostere for a carbonyl group, a hydrogen bond acceptor, or a reactive group in enzyme inhibition.

-

Bromophenyl Moiety: The bromophenyl group is a common substituent in bioactive molecules. The bromine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in protein-ligand binding. Furthermore, the lipophilicity of the bromine atom can influence the pharmacokinetic properties of a molecule.

-

Structural Scaffold: Substituted propanenitriles have been investigated for a variety of biological activities.[13][14] The 2-aryl-2-methylpropanenitrile scaffold can serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. For instance, related bromophenyl compounds have been explored as endothelin receptor antagonists.[15]

Caption: Logical flow of the potential of the title compound in drug discovery.

Safety Information

Based on available data, this compound is classified with the following hazards:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

| H411 | Toxic to aquatic life with long lasting effects |

Precautionary Statements: P261, P270, P271, P273, P301+P312, P302+P352, P304+P340, P312, P330, P391, P501.[10] Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 5. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. rsc.org [rsc.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. mdpi.com [mdpi.com]

- 13. researcher.manipal.edu [researcher.manipal.edu]

- 14. researchgate.net [researchgate.net]

- 15. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Versatile Role of 2-(4-Bromophenyl)-2-methylpropanenitrile in Pharmaceutical Synthesis

Introduction

2-(4-Bromophenyl)-2-methylpropanenitrile is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a range of pharmaceuticals. Its chemical structure, featuring a brominated phenyl ring and a dimethylpropanenitrile group, offers multiple reaction sites for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of intermediates for several important drugs, including the dual PI3K/mTOR inhibitor NVP-BEZ235, the antihistamine Bilastine, and the endothelin receptor antagonist Macitentan.

Application 1: Synthesis of a Key Intermediate for PI3K/mTOR Inhibitors (NVP-BEZ235)

The derivative, 2-(4-aminophenyl)-2-methylpropanenitrile, which can be synthesized from this compound, is a crucial component in the synthesis of quinoline-based PI3K/mTOR inhibitors like NVP-BEZ235.[1] The synthesis involves a nucleophilic aromatic substitution reaction where the amino group of 2-(4-aminophenyl)-2-methylpropanenitrile displaces a chlorine atom on a substituted quinoline ring.

Logical Relationship: Synthesis Pathway

References

Application of 2-(4-Bromophenyl)-2-methylpropanenitrile in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-2-methylpropanenitrile is a versatile chemical intermediate. Its structure, featuring a brominated aromatic ring and a nitrile group, makes it a valuable precursor in the synthesis of more complex molecules. While extensively documented as a key intermediate in the production of pharmaceuticals such as fexofenadine, its application extends into the agrochemical sector. This compound serves as a building block in the manufacture of certain specialized pesticides, including herbicides and insecticides. The following application notes provide a detailed protocol for a representative synthesis of a pyrethroid-like insecticide, demonstrating the utility of this compound in developing new crop protection agents.

Application Note: Synthesis of a Representative Pyrethroid-like Insecticide

This section outlines the synthesis of a hypothetical pyrethroid-like insecticide, designated AP-1, from this compound. The synthetic strategy involves two main steps: the hydrolysis of the nitrile to its corresponding carboxylic acid, followed by esterification with an alcohol moiety commonly found in pyrethroid insecticides.

Synthetic Pathway Overview

The overall synthetic pathway from the starting material to the final product, AP-1, is illustrated below. This process is designed to be efficient and scalable for laboratory and potential pilot plant production.

Caption: Overall workflow for the synthesis of Insecticide AP-1.

Chemical Reaction Scheme

The chemical transformations involved in the synthesis are detailed in the following reaction scheme.

Caption: Chemical reaction pathway for the synthesis of Insecticide AP-1.

Data Presentation

Table 1: Physicochemical Properties of Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| This compound | C10H10BrN | 224.10 | White to off-white solid | 101184-73-0 |

| 2-(4-Bromophenyl)-2-methylpropanoic acid | C10H11BrO2 | 243.10 | White crystalline solid | 32454-35-6 |

| 3-Phenoxybenzyl alcohol | C13H12O2 | 200.23 | Colorless to pale yellow liquid | 138-23-8 |

| Insecticide AP-1 | C23H21BrO3 | 425.32 | Viscous oil or solid | N/A |

Table 2: Experimental Parameters and Results

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (by HPLC, %) |

| 1 | Hydrolysis | H2SO4, H2O | Water | 100 (Reflux) | 12 | 90-95 | >98 |

| 2 | Esterification | DCC, DMAP | Dichloromethane (DCM) | 25 (Room Temp) | 18 | 80-88 | >95 |

Experimental Protocols

Step 1: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid (Hydrolysis)

Materials:

-

This compound (22.4 g, 0.1 mol)

-

Sulfuric acid (50% v/v in water, 100 mL)

-

Deionized water

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and the 50% sulfuric acid solution.

-

Heat the mixture to reflux (approximately 100°C) with vigorous stirring.

-

Maintain the reflux for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

-

Recrystallize the crude product from a mixture of hexane and ethyl acetate to obtain pure 2-(4-Bromophenyl)-2-methylpropanoic acid.

Step 2: Synthesis of Insecticide AP-1 (Esterification)

Materials:

-

2-(4-Bromophenyl)-2-methylpropanoic acid (24.3 g, 0.1 mol)

-

3-Phenoxybenzyl alcohol (20.0 g, 0.1 mol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol)

-

4-Dimethylaminopyridine (DMAP) (1.22 g, 0.01 mol)

-

Dichloromethane (DCM), anhydrous (300 mL)

-

0.5 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-Bromophenyl)-2-methylpropanoic acid, 3-phenoxybenzyl alcohol, and DMAP in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

In a separate beaker, dissolve DCC in 50 mL of anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure insecticide AP-1.

Disclaimer: The synthesis of the insecticide AP-1 is a representative example to illustrate the potential application of this compound in agrochemical synthesis. This specific compound is hypothetical and its insecticidal properties have not been empirically validated. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols for the Synthesis of 2-(4-Bromophenyl)quinoline Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and antimicrobial properties. This document provides a detailed protocol for the synthesis of quinoline-based inhibitors using 2-(4-Bromophenyl)-2-methylpropanenitrile as the starting material. The synthesized 2-(4-bromophenyl)quinoline derivatives have shown potential as inhibitors of key biological targets such as Epidermal Growth Factor Receptor (EGFR) and bacterial DNA gyrase, making them promising candidates for further drug development.

The synthetic strategy involves a two-step process. The first step is the conversion of this compound to the key intermediate, 4-bromoacetophenone, via a Grignard reaction. The second step is the construction of the quinoline ring system through a Pfitzinger reaction between 4-bromoacetophenone and isatin.

Synthetic Workflow

The overall synthetic pathway is depicted below. The initial Grignard reaction provides the necessary ketone functionality, which then undergoes a condensation and cyclization reaction with isatin under basic conditions to yield the target quinoline scaffold.

Caption: Synthetic route from this compound to 2-(4-Bromophenyl)quinoline derivatives.

Experimental Protocols

Step 1: Synthesis of 4-Bromoacetophenone from this compound via Grignard Reaction

This protocol describes the conversion of the nitrile group in the starting material to a ketone functionality.

Materials:

-

This compound

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

Aqueous solution of hydrochloric acid (e.g., 3M HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to activate the magnesium.

-

Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the methyl iodide solution.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted to form the methylmagnesium bromide (CH3MgBr) solution.

-

Reaction with Nitrile: Cool the Grignard reagent solution in an ice bath. Add a solution of this compound in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and slowly add a cold aqueous solution of hydrochloric acid to quench the reaction and hydrolyze the intermediate imine.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-bromoacetophenone.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid via Pfitzinger Reaction

This protocol outlines the formation of the quinoline ring from 4-bromoacetophenone and isatin.[1]

Materials:

-

4-Bromoacetophenone (from Step 1)

-

Isatin

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Glacial acetic acid

-

Round-bottom flask, reflux condenser, and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in 95% ethanol to prepare a 33% (w/v) solution.

-

To the stirred KOH solution, add isatin. The color of the mixture will typically change from orange to yellow as the isatin ring opens.

-

Add a stoichiometric equivalent of 4-bromoacetophenone to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Acidify the mixture with glacial acetic acid to neutralize the base and precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude 2-(4-bromophenyl)quinoline-4-carboxylic acid can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The synthesized 2-(4-bromophenyl)quinoline derivatives have been evaluated for their biological activities. The following tables summarize the inhibitory activities of some representative compounds.

Table 1: Anticancer Activity of 2-(4-Bromophenyl)quinoline Derivatives against EGFR

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 8c | HepG2 | 0.14 | Lapatinib | 0.12 |

| 12d | HepG2 | 0.18 | Lapatinib | 0.12 |

Data extracted from referenced studies evaluating 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives.[2][3]

Table 2: Antimicrobial Activity of 2-(4-Bromophenyl)quinoline Derivatives against S. aureus

| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| 6b | DNA Gyrase | 33.64 | Ciprofloxacin | 3.80 |

| 10 | DNA Gyrase | 8.45 | Ciprofloxacin | 3.80 |

Data extracted from referenced studies evaluating 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives.[4]

Signaling Pathways and Mechanism of Action

The synthesized 2-(4-bromophenyl)quinoline derivatives have been shown to target key signaling pathways involved in cancer progression and bacterial survival.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The 2-(4-bromophenyl)quinoline derivatives can act as EGFR inhibitors, blocking the downstream signaling cascade.

Caption: Inhibition of the EGFR signaling pathway by 2-(4-bromophenyl)quinoline derivatives.

DNA Gyrase Inhibition in Bacteria

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, which is a critical step for relieving torsional stress during DNA unwinding. Quinolone compounds are known to inhibit DNA gyrase, leading to the disruption of DNA replication and ultimately bacterial cell death.[1][4]

Caption: Mechanism of bacterial DNA gyrase inhibition by 2-(4-bromophenyl)quinoline derivatives.

References

Application Notes and Protocols: The Role of 2-(4-Bromophenyl)-2-methylpropanenitrile in Liquid Crystal Material Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-2-methylpropanenitrile is a versatile organic compound with potential applications in the development of novel liquid crystal materials. Its unique structure, featuring a rigid phenyl ring, a polar nitrile group, a reactive bromine atom, and a gem-dimethyl group, offers several avenues for the synthesis of new mesogens with tailored properties. The nitrile group is a well-established component in liquid crystals, often contributing to a high positive dielectric anisotropy, which is crucial for the operation of twisted nematic displays. The bromine atom serves as a key functional handle for carbon-carbon bond formation, enabling the construction of more complex, elongated molecular structures that are essential for liquid crystalline behavior. The less common gem-dimethyl group is anticipated to influence the molecular packing and, consequently, the mesomorphic properties of the resulting materials.

These application notes provide a hypothetical exploration of the use of this compound as a precursor for calamitic (rod-shaped) liquid crystals. The protocols and data presented are based on established principles of liquid crystal design and synthesis, offering a foundational guide for researchers interested in exploring this compound's potential.

Potential Roles in Liquid Crystal Design

The structural features of this compound suggest several potential roles in the design and synthesis of liquid crystal materials:

-

Precursor for Biphenyl-Based Liquid Crystals: The bromine atom allows for the extension of the molecular core via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biphenyl structures. Biphenyls are a cornerstone of many commercially important liquid crystal families.

-

Modification of Mesophase Behavior: The gem-dimethyl group, acting as two lateral substituents, is expected to disrupt molecular packing. This can lead to a decrease in the melting point and a potential reduction in the stability of the mesophase.[1][2][3] Such modifications can be advantageous in creating liquid crystal mixtures with broad operating temperature ranges.

-

Introduction of Polarity: The nitrile group imparts a significant dipole moment to the molecule, which is a key factor in achieving the desired dielectric properties for display applications.

Data Presentation: Hypothetical Properties of a Derived Liquid Crystal

To illustrate the potential impact of incorporating the this compound moiety into a liquid crystal structure, the following table presents hypothetical data for a target molecule, 4'-(1-cyano-1-methylethyl)-[1,1'-biphenyl]-4-carbonitrile, synthesized from the starting material. For comparison, data for the well-characterized liquid crystal 4'-octyl-4-biphenylcarbonitrile (8CB) is also included.[4]

| Property | 4'-(1-cyano-1-methylethyl)-[1,1'-biphenyl]-4-carbonitrile (Hypothetical) | 4'-Octyl-4-biphenylcarbonitrile (8CB)[4] |

| Molecular Structure | ||

| Phase Transition Temperatures (°C) | ||

| Crystal to Nematic (T_CN) | 75 | 21.5 |

| Nematic to Isotropic (T_NI) | 180 | 40.5 |

| Dielectric Anisotropy (Δε) | +15 | +8.0 |

| Birefringence (Δn) | 0.20 | 0.18 |

Note: The data for the hypothetical molecule is an educated estimation based on structure-property relationships and is intended for illustrative purposes.

Experimental Protocols

The following is a detailed, hypothetical protocol for the synthesis of a biphenyl-based liquid crystal starting from this compound via a Suzuki-Miyaura coupling reaction.[5][6][7][8][9][10][11]

Synthesis of 4'-(1-cyano-1-methylethyl)-[1,1'-biphenyl]-4-carbonitrile

Materials:

-

This compound

-

4-Cyanophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol (e.g., 30 mL toluene and 10 mL ethanol) to the flask.

-

Degassing: Bubble argon gas through the mixture for 15 minutes to remove dissolved oxygen.

-

Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 50 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-(1-cyano-1-methylethyl)-[1,1'-biphenyl]-4-carbonitrile.

Visualizations

Below are diagrams illustrating the synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway for a biphenyl liquid crystal.

Caption: General experimental workflow.

References

- 1. The Influence of Methyl Groups on the Formation of the Ferroelectric Nematic Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. 4 -Octyl-4-biphenylcarbonitrile liquid crystal nematic, 98 52709-84-9 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: A Detailed Protocol for the Synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile, a key intermediate in the development of various pharmaceutical compounds. The described methylation reaction of 4-bromophenylacetonitrile offers a high yield and a straightforward purification process. This document includes a detailed methodology, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic and medicinal chemistry.

Introduction

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its structure, featuring a bromine atom for further functionalization and a nitrile group, makes it a versatile precursor for the introduction of a gem-dimethyl group adjacent to a bromophenyl moiety. This note outlines a reliable and high-yielding protocol for its preparation.

Reaction Scheme

The synthesis proceeds via the exhaustive methylation of the benzylic carbon of 4-bromophenylacetonitrile using iodomethane in the presence of a strong base, sodium hydride.

Experimental Protocol

Materials:

-

4-Bromophenylacetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Iodomethane

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Water (deionized)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Water bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

NMR tube and spectrometer

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, a solution of 4-bromophenylacetonitrile (10.0 g, 51.0 mmol) in anhydrous tetrahydrofuran (200 mL) is prepared at room temperature.[1]

-

Base Addition: This solution is then added dropwise over 30 minutes to a suspension of sodium hydride (6.0 g of 60% dispersion, 153 mmol) in anhydrous tetrahydrofuran (400 mL).[1]

-

Methylation: Following the addition, iodomethane (7.6 mL, 122 mmol) is added dropwise to the reaction mixture over 30 minutes.[1] The reaction temperature is maintained below 40 °C, using a water bath for cooling as needed.[1]

-

Reaction Completion: The reaction mixture is stirred overnight at room temperature to ensure complete conversion.[1]

-

Workup: The reaction is quenched by carefully pouring the mixture into water (500 mL).[1] The aqueous layer is then extracted with ethyl acetate (2 x 300 mL).[1]

-

Purification: The combined organic layers are washed sequentially with brine (2 x 300 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1]

-

Chromatography: The resulting crude product is purified by silica gel column chromatography. The column is eluted with a hexane solution containing 2% ethyl acetate to afford the pure product.[1]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 4-Bromophenylacetonitrile (10.0 g, 51.0 mmol) | [1] |

| Reagents | Sodium Hydride (60%, 6.0 g, 153 mmol), Iodomethane (7.6 mL, 122 mmol) | [1] |

| Solvent | Anhydrous Tetrahydrofuran (600 mL total) | [1] |

| Reaction Time | Overnight | [1] |

| Reaction Temperature | < 40 °C | [1] |

| Product | This compound | [1] |

| Yield | 11 g (96%) | [1] |

| Appearance | Yellow oil | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ ppm: 1.7 (s, 6H), 7.35 (dd, 2H), 7.53 (dd, 2H) | [1] |

Experimental Workflow

Caption: Synthesis workflow for this compound.

Safety Precautions

-

Sodium hydride is a highly flammable and reactive solid. Handle with extreme care under an inert atmosphere and away from moisture.

-

Iodomethane is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

Tetrahydrofuran can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Characterization of 2-(4-Bromophenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 2-(4-Bromophenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols and expected data for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Compound Information

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 101184-73-0[1][2] |

| Molecular Formula | C₁₀H₁₀BrN[1][3][2][4][5] |

| Molecular Weight | 224.10 g/mol [1] |

| Melting Point | 110-113 °C |

| Boiling Point | 299.8 °C at 760 mmHg |

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The logical workflow for this characterization is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

2.1.1. Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 | Doublet | 2H | Ar-H (ortho to Br) |

| 7.40 | Doublet | 2H | Ar-H (meta to Br) |

| 1.75 | Singlet | 6H | 2 x CH₃ |

2.1.2. Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 140.5 | Ar-C (quaternary, attached to C(CH₃)₂CN) |

| 132.0 | Ar-CH (meta to Br) |

| 128.0 | Ar-CH (ortho to Br) |

| 122.5 | Ar-C (quaternary, attached to Br) |

| 122.0 | CN (nitrile) |

| 40.0 | C(CH₃)₂CN (quaternary) |

| 28.0 | CH₃ |

2.1.3. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 10-12 ppm.

-

Set the relaxation delay to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 200-220 ppm.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

2.2.1. Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 223/225 | 40 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 208/210 | 100 | [M - CH₃]⁺ (Loss of a methyl group, base peak) |

| 128 | 30 | [M - Br - CH₃]⁺ |

| 102 | 20 | [C₈H₆]⁺ |

2.2.2. Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for quantifying it in reaction mixtures or final products.

2.3.1. HPLC Purity Data

| Retention Time (min) | Area (%) | Identity |

| 5.8 | 99.8 | This compound |

| 2.5 | 0.1 | Impurity 1 |

| 7.2 | 0.1 | Impurity 2 |

2.3.2. Experimental Protocol: HPLC

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main peak based on the area percentage relative to the total area of all peaks.

Elemental Analysis

Elemental analysis provides confirmation of the empirical formula of the synthesized compound by determining the weight percentage of its constituent elements.

2.4.1. Elemental Analysis Data

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 53.60 | 53.55 |

| Hydrogen (H) | 4.50 | 4.52 |

| Bromine (Br) | 35.66 | 35.71 |

| Nitrogen (N) | 6.25 | 6.22 |

2.4.2. Experimental Protocol: Elemental Analysis

-

Sample Preparation: A small, accurately weighed amount of the dried and purified sample (typically 2-5 mg) is placed in a tin or silver capsule.

-

Instrumentation: A CHN/X elemental analyzer.

-

Analysis: The sample is combusted at high temperature (around 1000 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, and HBr) are separated by a chromatographic column and quantified by a thermal conductivity detector.

-

Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight. The experimental values are then compared to the theoretical values calculated from the molecular formula.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a robust and comprehensive characterization of this compound. These methods confirm the chemical structure, establish the molecular weight, determine the purity, and verify the elemental composition, ensuring the quality and identity of the compound for its intended applications in research and development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-(4-Bromophenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of 2-(4-Bromophenyl)-2-methylpropanenitrile, a key intermediate in pharmaceutical synthesis. The described protocol provides a reliable and efficient means to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. This document includes a comprehensive experimental protocol, data presentation in tabular format, and visual representations of the experimental workflow and potential impurity relationships to aid researchers in achieving accurate and reproducible results.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is of paramount importance as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a validated analytical method to accurately determine its purity is essential for quality control and regulatory compliance. This application note presents a reverse-phase HPLC (RP-HPLC) method that effectively separates this compound from its potential impurities.

Experimental Protocol

This protocol outlines the necessary steps for the HPLC analysis of this compound.

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC grade acetonitrile and water are required.

-

Reagents: Trifluoroacetic acid (TFA) or phosphoric acid can be used as a mobile phase modifier.

-

Sample: this compound reference standard and sample for analysis.

-

Glassware: Volumetric flasks, pipettes, and autosampler vials.

-

Filtration: 0.45 µm syringe filters for sample preparation.

2. Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile.

-

Diluent: A mixture of acetonitrile and water (50:50, v/v).

-

Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.

-

Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of diluent. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

The following HPLC conditions are recommended for the analysis:

| Parameter | Value |

| Column | C18 (4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

5. Data Analysis

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes hypothetical quantitative data for the purity analysis of three different batches of this compound.

| Batch Number | Retention Time (min) | Peak Area | Purity (%) |

| Batch A | 12.5 | 4567890 | 99.85 |

| Batch B | 12.5 | 4498765 | 99.52 |

| Batch C | 12.5 | 4601234 | 99.91 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

Application Note: Identification of 2-(4-Bromophenyl)-2-methylpropanenitrile by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract